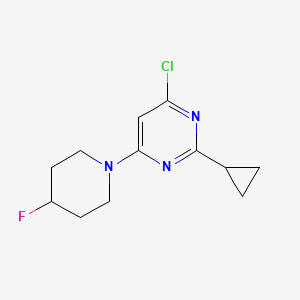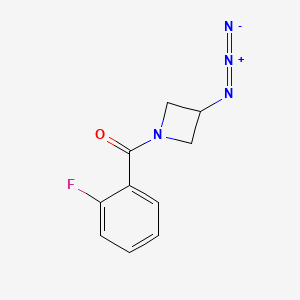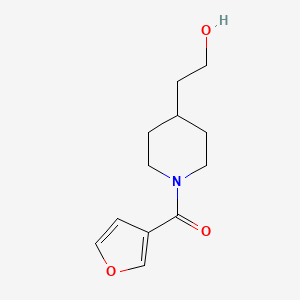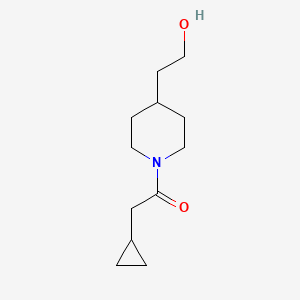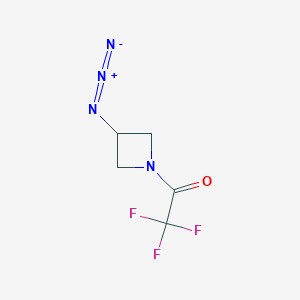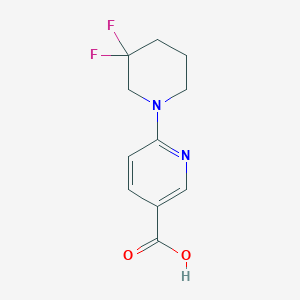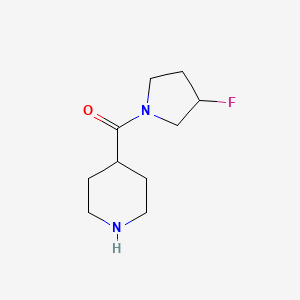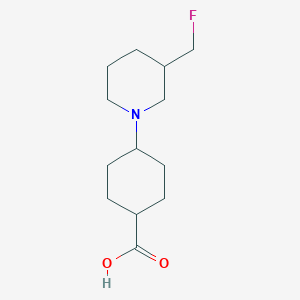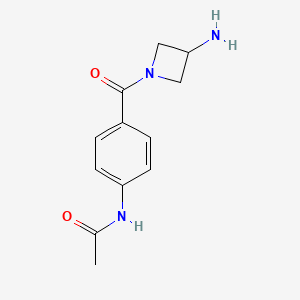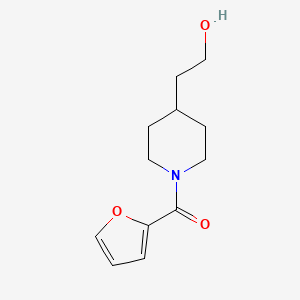
呋喃-2-基(4-(2-羟乙基)哌啶-1-基)甲酮
描述
“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” is a compound that contains a furan ring, which is a five-membered heterocyclic organic compound containing one oxygen and four carbon atoms . It also contains a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom . The compound has a molecular weight of 223.27 g/mol.
Molecular Structure Analysis
The molecular structure of “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” consists of a furan ring and a piperidine ring, connected by a methanone group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” has a molecular weight of 223.27 g/mol. Unfortunately, other specific physical and chemical properties of this compound are not available in the resources I have .科学研究应用
药理合成
该化合物是合成药理活性分子的重要中间体。 其结构有利于进行修饰,从而可以开发出具有潜在抗菌、抗真菌和抗病毒特性的新药 .
药物设计
由于该化合物同时含有呋喃和哌啶部分,因此可以用于药物设计,特别是用于创建针对神经系统疾病的新型治疗剂。 哌啶衍生物已知可以穿过血脑屏障,使其成为中枢神经系统药物的合适候选者 .
生物活性调节
该化合物可用于修饰现有药物的生物活性。 通过将其整合到已知药物的结构中,研究人员可以提高其疗效或减少副作用 .
化学生物探针
在化学生物学中,该化合物可以作为探针来研究生物系统。 它可以被标记上荧光标记或其他报告基团,以追踪其与生物靶标的相互作用 .
材料科学
该化合物中的呋喃部分可用于材料科学,用于开发有机半导体。 呋喃衍生物以其电子性能而闻名,可用于制造导电材料 .
催化
该化合物可以在催化体系中作为配体。 其与金属配位的能力可用于开发新的催化工艺,这在工业化学中至关重要 .
农药研究
在农药研究中,可以探索该化合物的衍生物作为杀虫剂或除草剂的潜在用途。 其结构灵活性允许优化此类化合物以实现选择性和效力 .
环境化学
可以研究该化合物的衍生物与其与污染物的相互作用能力。 这种相互作用可导致开发用于检测和降解环境污染物的新方法 .
未来方向
While specific future directions for “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” are not mentioned, compounds containing furan and piperidine rings have potential for further exploration due to their diverse biological activities . They could be investigated for potential therapeutic applications in various diseases.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Mode of Action
Furan and piperidine derivatives have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Compounds containing furan and piperidine moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including hematopoietic precursor cells . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been found to interact with 17beta-HSD5, an enzyme involved in steroid metabolism . Such interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to alterations in metabolic homeostasis and energy production within cells.
Transport and Distribution
The transport and distribution of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.
Subcellular Localization
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
furan-2-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-5-10-3-6-13(7-4-10)12(15)11-2-1-9-16-11/h1-2,9-10,14H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRBCUIDGUPRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




